Telbivudine-d4

Stable isotope labeling LC-MS/MS internal standard Isotopic purity

Procure Telbivudine-d4 as your LC-MS/MS internal standard to eliminate matrix effects and ensure regulatory-grade accuracy for Telbivudine bioanalysis. Its +4 Da mass shift ensures co-elution and precise correction of ionization variability—critical for reliable PK parameters and FDA/EMA-compliant BE studies. Non-deuterated surrogates cannot match this performance.

Molecular Formula C10H14N2O5
Molecular Weight 246.25 g/mol
Cat. No. B15143894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelbivudine-d4
Molecular FormulaC10H14N2O5
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1/i1D3,3D
InChIKeyIQFYYKKMVGJFEH-SRNOQZKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Telbivudine-d4 for Analytical Quantification: Stable Isotope-Labeled Internal Standard Specifications and Procurement Considerations


Telbivudine-d4 (CAS 1134182-00-5) is a deuterium-labeled analog of the anti-hepatitis B virus nucleoside analog telbivudine, in which four hydrogen atoms are replaced with deuterium at the pyrimidine ring (5-methyl-d3 and 6-d positions) [1]. It is supplied as a research-grade reference standard with typical HPLC purity specifications of 95% and isotopic enrichment of 98% atom D . This compound is not intended for therapeutic use; rather, it is exclusively employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled telbivudine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in pharmacokinetic studies and therapeutic drug monitoring applications [2].

Telbivudine-d4: Why Non-Isotopic Internal Standards or Unlabeled Analogs Cannot Substitute in Quantitative LC-MS/MS


The substitution of Telbivudine-d4 with unlabeled telbivudine, structurally similar nucleoside analogs (e.g., lamivudine or entecavir), or non-deuterated internal standards is analytically invalid for precise quantification. In LC-MS/MS bioanalysis, the internal standard must exhibit near-identical chromatographic retention behavior and ionization efficiency to the target analyte to compensate for matrix effects, extraction recovery variability, and ion source fluctuations. Unlabeled telbivudine cannot be distinguished from endogenous analyte by mass spectrometry, rendering it useless as an internal standard [1]. Structural analogs such as lamivudine or 5′-amino-5′-deoxy-thymidine, while sometimes employed when SIL-IS is unavailable, do not co-elute identically with telbivudine and are subject to differential matrix effects and extraction recoveries, introducing systematic quantitative bias [2]. Even among stable isotope-labeled options, the choice of labeling strategy (deuterium vs. 13C/15N) carries distinct performance implications: deuterated internal standards may exhibit chromatographic retention time shifts due to the deuterium isotope effect, potentially causing differential ion suppression relative to the analyte under certain mobile phase and matrix conditions [3]. Therefore, Telbivudine-d4 is not interchangeable with alternatives; its selection must be validated against specific analytical requirements, as detailed in the quantitative evidence below.

Telbivudine-d4: Quantified Differentiation Evidence for Procurement and Method Selection


Isotopic Enrichment Specification: Telbivudine-d4 98% Atom D vs. Alternative Deuterated Internal Standards

Telbivudine-d4 is supplied with a certified isotopic enrichment of 98% atom D, which defines the proportion of labeled molecules containing the full complement of four deuterium atoms . This specification is critical for ensuring that the internal standard signal (m/z shift of +4 Da relative to unlabeled telbivudine) is sufficiently resolved from the analyte and that isotopic cross-talk (signal contribution from the internal standard into the analyte channel) is minimized. Lower isotopic enrichment in alternative SIL-IS preparations would increase the abundance of partially labeled or unlabeled species, elevating baseline noise in the analyte channel and degrading the lower limit of quantification (LLOQ).

Stable isotope labeling LC-MS/MS internal standard Isotopic purity

Deuterium Isotope Effect Risk: Chromatographic Retention Time Shift vs. 13C/15N-Labeled Internal Standards

Deuterium-labeled internal standards, including Telbivudine-d4, may exhibit a retention time shift relative to the unlabeled analyte due to the deuterium isotope effect, which alters the lipophilicity of C-D bonds compared to C-H bonds. This chromatographic resolution, even when partial, exposes the internal standard and analyte to different mobile phase compositions at the moment of electrospray ionization, resulting in differential matrix effects (ion suppression or enhancement) [1]. A systematic study comparing deuterated (2H) vs. 13C/15N-labeled internal standards for urinary biomarkers demonstrated that deuterated internal standards generated negatively biased quantitative results, with concentrations on average 59.2% lower than those generated with 13C-labeled internal standards [2]. While this specific bias magnitude applies to 2-methylhippuric acid analysis, the underlying mechanism—differential ion suppression due to retention time offset—is a class-level risk applicable to all deuterated SIL-IS, including Telbivudine-d4. No direct comparative data exist for Telbivudine-d4 vs. a 13C-labeled telbivudine analog, as the latter is not commercially available.

Deuterium isotope effect Matrix effects Ion suppression LC-MS/MS method validation

Analytical Method Validation: Telbivudine-d4 as Internal Standard Enables 10–10,000 ng/mL Linear Range with r² > 0.999 in Clinical Plasma

A fully validated LC-MS/MS method employing Telbivudine-d4 (or a closely related deuterated telbivudine analog) as the internal standard for the quantification of telbivudine in human plasma achieved a linear dynamic range of 10–10,000 ng/mL with a correlation coefficient r² > 0.999 [1]. This calibration range spans the clinically relevant plasma concentrations observed in chronic hepatitis B patients during long-term telbivudine treatment, where trough concentrations in patients with normal creatine kinase ranged from 412.63 to 1,108.32 ng/mL, and in patients with elevated creatine kinase ranged from 707.92 to 2,788.78 ng/mL [1]. The total chromatographic run time was 6 minutes, enabling high-throughput sample analysis suitable for routine therapeutic drug monitoring. In contrast, alternative LC-MS/MS methods employing non-isotopic internal standards such as 5′-amino-5′-deoxy-thymidine for simultaneous quantification of multiple anti-HBV nucleoside analogs have been described, but these methods lack the analyte-specific co-elution and ionization matching afforded by Telbivudine-d4 for telbivudine-specific assays [2].

Therapeutic drug monitoring LC-MS/MS validation Pharmacokinetics

Parent Drug Clinical Differentiation: Telbivudine Demonstrates Superior HBeAg Seroconversion vs. Entecavir and Lamivudine at 1 Year

A network meta-analysis of 75 randomized controlled trials comparing telbivudine (the parent drug of Telbivudine-d4) versus adefovir, entecavir, lamivudine, and tenofovir in nucleos(t)ide-naïve HBeAg-positive chronic hepatitis B patients demonstrated that at the 1-year time point, telbivudine was associated with significantly higher rates of HBeAg seroconversion than adefovir (odds ratio [OR] 1.99; 95% credible interval [CrI] 1.05–3.45), entecavir (OR 2.00; 95% CrI 1.44–2.82), and lamivudine (OR 1.49; 95% CrI 1.10–2.03) [1]. Telbivudine was also superior to entecavir (OR 1.85; 95% CrI 1.28–2.76) and lamivudine (OR 1.62; 95% CrI 1.20–2.24) in HBeAg loss, and superior to lamivudine in ALT normalization (OR 1.50; 95% CrI 1.05–2.21) [1]. These efficacy differences are clinically meaningful for selecting telbivudine-based therapeutic regimens over lamivudine or entecavir in HBeAg-positive patients where seroconversion is a priority endpoint.

Chronic hepatitis B HBeAg seroconversion Nucleoside analog efficacy

Matrix Effect Mitigation Claim: Telbivudine-d4 Co-Elution Provides Theoretical Compensation for Ion Suppression

According to vendor technical documentation, Telbivudine-d4 co-elutes with unlabeled telbivudine from reversed-phase liquid chromatography columns, and therefore experiences the same matrix effects, with the analyte-to-internal standard response ratio remaining theoretically unaffected . This is the foundational principle of isotope dilution mass spectrometry and represents the primary justification for procuring a deuterated internal standard over a structural analog. However, this claim of identical matrix effect compensation must be interpreted in light of the deuterium isotope effect evidence described above (see Evidence Item 2), which demonstrates that co-elution is not guaranteed and must be verified under the specific chromatographic conditions employed [1].

Matrix effect Ion suppression LC-MS/MS Isotope dilution mass spectrometry

Telbivudine-d4: High-Value Application Scenarios for Scientific and Industrial Procurement


Therapeutic Drug Monitoring of Telbivudine in Chronic Hepatitis B Patients Requiring Creatine Kinase Surveillance

Clinical studies have established that telbivudine trough plasma concentrations in patients with elevated creatine kinase (CK) (707.92–2,788.78 ng/mL) are significantly higher than those in patients with normal CK (412.63–1,108.32 ng/mL) [1]. Telbivudine-d4 is the requisite internal standard for validated LC-MS/MS assays that achieve the 10–10,000 ng/mL linear dynamic range required to quantify these clinically relevant concentrations with high precision (r² > 0.999) [1]. This application is particularly valuable for clinical pharmacology laboratories monitoring patients on long-term telbivudine therapy to mitigate myopathy risk, as described in the validated method of Chen et al. [1].

Pharmacokinetic Studies Supporting Telbivudine-Based Regimens in HBeAg-Positive HBV Patients

Given the demonstrated superiority of telbivudine over entecavir (OR 2.00) and lamivudine (OR 1.49) for HBeAg seroconversion at 1 year [2], there is sustained clinical interest in optimizing telbivudine-containing therapeutic regimens. Pharmacokinetic studies evaluating dose optimization, renal impairment adjustment, or drug-drug interactions require precise quantification of telbivudine in plasma and urine. Telbivudine-d4 provides the analyte-matched internal standardization necessary for generating regulatory-submission-quality pharmacokinetic data in these investigations [3].

Multi-Analyte LC-MS/MS Method Development for Anti-HBV Nucleoside Analog Panels

UPLC-MS/MS methods have been developed and validated for the simultaneous quantification of lamivudine, telbivudine, tenofovir, and entecavir in plasma from HBV-infected patients [4]. While these multi-analyte methods may employ a single non-isotopic internal standard (e.g., 5′-amino-5′-deoxy-thymidine) for workflow simplicity, laboratories requiring maximum accuracy for telbivudine specifically may opt to incorporate Telbivudine-d4 as an analyte-specific SIL-IS to compensate for any differential matrix effects or extraction recoveries affecting telbivudine relative to the other analytes [3]. This scenario applies to method development laboratories optimizing assay performance for clinical trials where telbivudine is the primary investigational agent.

Method Cross-Validation and Quality Control for Telbivudine Bioanalytical Assays

Regulatory bioanalytical method validation guidelines (FDA, EMA) require demonstration of accuracy, precision, and freedom from matrix effects. Telbivudine-d4 serves as the gold-standard SIL-IS for assessing and controlling these parameters in telbivudine-specific assays [3]. Laboratories developing or transferring telbivudine bioanalytical methods require Telbivudine-d4 to prepare calibration standards and quality control samples for cross-validation studies, ensuring that methods deployed across multiple clinical sites yield comparable quantitative results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telbivudine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.